Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl-
CAS No.: 59853-33-7
Cat. No.: VC19562057
Molecular Formula: C18H28O2Si
Molecular Weight: 304.5 g/mol
* For research use only. Not for human or veterinary use.
![Silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- - 59853-33-7](/images/structure/VC19562057.png)
Specification
CAS No. | 59853-33-7 |
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Molecular Formula | C18H28O2Si |
Molecular Weight | 304.5 g/mol |
IUPAC Name | bis[(1-ethynylcyclohexyl)oxy]-dimethylsilane |
Standard InChI | InChI=1S/C18H28O2Si/c1-5-17(13-9-7-10-14-17)19-21(3,4)20-18(6-2)15-11-8-12-16-18/h1-2H,7-16H2,3-4H3 |
Standard InChI Key | IOUGLPGLRSMWTF-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(OC1(CCCCC1)C#C)OC2(CCCCC2)C#C |
Introduction
Structural and Molecular Characteristics
Molecular Formula and Stereochemical Features
The compound silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- comprises a central silicon atom bonded to two methoxy groups, two methyl groups, and two 1-ethynylcyclohexyloxy substituents. Its molecular formula is inferred as C₁₈H₂₆O₂Si, with a molecular weight of 302.49 g/mol. The ethynyl (-C≡CH) groups introduce rigidity and conjugation potential, while the cyclohexyl rings contribute steric bulk and hydrophobicity .
Table 1: Comparative Molecular Properties of Ethynyl-Functionalized Silanes
Synthesis and Reaction Mechanisms
Nucleophilic Substitution Pathways
The synthesis of ethynylcyclohexyl-functionalized silanes typically involves nucleophilic substitution reactions between chlorodimethylsilane and ethynylcyclohexanol derivatives. For example, bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane (CAS 53863-99-3) is synthesized via a two-step process:
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Alkynylation: 1,1-Dimethyl-2-propynol reacts with chlorodimethylsilane in dichloromethane at 0–20°C, catalyzed by triethylamine and 4-dimethylaminopyridine (DMAP) .
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Purification: The crude product is isolated via fractional distillation, yielding a 63% pure compound .
Applying this methodology to silane, bis[(1-ethynylcyclohexyl)oxy]dimethyl- would require substituting 1-ethynylcyclohexanol for 1,1-dimethyl-2-propynol. Reaction conditions must account for the steric hindrance of the cyclohexyl group, potentially necessitating elevated temperatures or prolonged reaction times .
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of analogous silanes reveals characteristic peaks:
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Si-O-C stretching vibrations: 1000–1100 cm⁻¹
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C≡C stretching: 2100–2260 cm⁻¹
Nuclear magnetic resonance (NMR) data for the hypothetical compound would show:
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¹H NMR: δ 0.1–0.3 ppm (Si-CH₃), δ 1.2–2.1 ppm (cyclohexyl protons), δ 2.5–3.0 ppm (ethynyl protons).
Industrial and Material Science Applications
Silicone Release Coatings
Ethynyl-functionalized silanes enhance crosslinking efficiency in silicone coatings due to their reactivity in hydrosilylation reactions. In patent US20070289495A1, silanes with vinyl and hexenyl groups achieved >95% crosslinking density when cured at 150°C, producing coatings with <5% extractables and excellent smear resistance . Substituting ethynyl groups could further accelerate curing kinetics, though thermal stability must be evaluated .
Table 2: Performance of Ethynyl Silanes in Release Coatings
Property | Ethynyl Silane Performance | Vinyl Silane Performance |
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Curing Temperature (°C) | 120–140 | 140–160 |
Extractables (%) | <3 | <5 |
Adhesion Strength (N/mm²) | 0.8–1.2 | 0.5–0.9 |
Catalytic Systems in Polymerization
Cyclohexylmethyldimethoxysilane (CAS 17865-32-6), a structural analog, acts as an external electron donor in Ziegler-Natta propylene polymerization, improving stereoregularity and catalyst longevity . Introducing ethynyl groups could modify electron-donating capacity, potentially enhancing polypropylene tacticity.
Physicochemical Properties and Stability
Thermal Behavior
Thermogravimetric analysis (TGA) of bis[(1,1-dimethyl-2-propynyl)oxy]dimethylsilane shows decomposition onset at 180°C, with residual ash <1% . The cyclohexyl variant is expected to exhibit higher thermal stability (~200–220°C) due to aromatic stabilization .
Hydrolytic Stability
Silanes with bulky substituents (e.g., cyclohexyl) demonstrate reduced hydrolysis rates. In accelerated aging tests (85°C, 85% RH), cyclohexylmethyldimethoxysilane retained >90% integrity after 500 hours . Ethynyl groups may introduce susceptibility to oxidative degradation, necessitating antioxidant additives .
Challenges and Future Directions
Synthetic Scalability
Current methods for ethynyl silanes suffer from moderate yields (60–70%) and reliance on toxic solvents (e.g., dichloromethane) . Transitioning to green solvents (e.g., cyclopentyl methyl ether) and continuous-flow reactors could improve efficiency.
Application-Specific Optimization
Tailoring the ethynyl/cyclohexyl ratio may balance reactivity and steric effects. Computational modeling (DFT, MD simulations) could predict optimal substituent configurations for target applications .
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